2,6-Dibromo-4-chlorophenol

Catalog No.
S702742
CAS No.
5324-13-0
M.F
C6H3Br2ClO
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-chlorophenol

CAS Number

5324-13-0

Product Name

2,6-Dibromo-4-chlorophenol

IUPAC Name

2,6-dibromo-4-chlorophenol

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

WYZQOLPTPZDTIF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Cl

Disinfection By-Products (DBPs) in Drinking Water

Organic Syntheses

Remediation of DBCP-contaminated Sites

2,6-Dibromo-4-chlorophenol is an organic compound with the molecular formula C₆H₃Br₂ClO. It is characterized by the presence of two bromine atoms and one chlorine atom attached to a phenolic structure. This compound is part of the broader class of brominated phenolics, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals. The compound is typically encountered as a pale-yellow solid and has notable chemical properties due to its halogenated structure, which influences its reactivity and biological activity .

Typical of phenolic compounds. These include:

  • Electrophilic Substitution: The bromine and chlorine substituents make the aromatic ring susceptible to further electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Nucleophilic Substitution: The presence of the hydroxyl group (-OH) allows for nucleophilic attack at the carbon atom bearing the halogen substituents.
  • Oxidation and Reduction: The compound can be oxidized to form more complex derivatives or reduced to simpler phenolic forms depending on the reaction conditions .

Research has indicated that 2,6-dibromo-4-chlorophenol exhibits biological activity that may include:

  • Antimicrobial Properties: This compound has shown effectiveness against various bacterial strains, making it a potential candidate for use in antimicrobial formulations.
  • Endocrine Disruption: As a halogenated compound, it may interact with endocrine systems, potentially leading to hormonal imbalances.
  • Cytotoxicity: Studies suggest that it may have cytotoxic effects on certain cell lines, indicating its potential utility in cancer research .

The synthesis of 2,6-dibromo-4-chlorophenol can be achieved through several methods:

  • Bromination of p-Chlorophenol: A common method involves treating p-chlorophenol with bromine in an appropriate solvent. This reaction typically requires careful control of temperature and reaction time to achieve optimal yields.

    Reaction:
    p Chlorophenol+Br22 6 Dibromo 4 chlorophenol+HBr\text{p Chlorophenol}+\text{Br}_2\rightarrow \text{2 6 Dibromo 4 chlorophenol}+\text{HBr}
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times while improving yields. This method utilizes microwave irradiation to enhance the reaction kinetics .
  • Green Chemistry Approaches: There are also reports of environmentally friendly synthesis methods that utilize less hazardous reagents and solvents, aligning with modern sustainable chemistry practices .

2,6-Dibromo-4-chlorophenol finds applications in various fields:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Agriculture: Utilized as a pesticide or fungicide due to its antimicrobial properties.
  • Research: Employed in laboratory studies to investigate halogenated phenolic compounds' effects on biological systems and their potential therapeutic applications .

The interaction studies involving 2,6-dibromo-4-chlorophenol have focused primarily on its biological effects:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • Cellular Interactions: Studies have examined how this compound interacts with cellular membranes and proteins, influencing cell signaling pathways and potentially leading to cytotoxic effects .

Several compounds share structural similarities with 2,6-dibromo-4-chlorophenol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,4-Dibromo-6-chlorophenol206210.88
2-Bromo-4-chlorophenol95-11-80.85
4-Bromo-2-chlorophenol95-14-50.83
4-Chloro-3-bromophenol58900.82
2-Bromo-6-methylphenol57600.81

Uniqueness

What sets 2,6-dibromo-4-chlorophenol apart from these similar compounds is its specific arrangement of halogen substituents at the 2 and 6 positions relative to the hydroxyl group at position 4 on the phenolic ring. This unique substitution pattern influences both its chemical reactivity and biological activity compared to other brominated or chlorinated phenols.

XLogP3

4.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5324-13-0

Wikipedia

2,6-Dibromo-4-chlorophenol

Dates

Modify: 2023-08-15

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